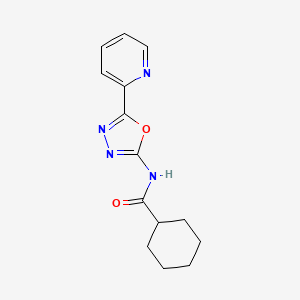

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and at the 2-position with a cyclohexanecarboxamide moiety. The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors . The pyridinyl substituent may enhance binding interactions through π-π stacking or coordination with metal ions, while the cyclohexanecarboxamide group likely contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name |

N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-12(10-6-2-1-3-7-10)16-14-18-17-13(20-14)11-8-4-5-9-15-11/h4-5,8-10H,1-3,6-7H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJJJQALUCVQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential applications in drug development.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide linked to a pyridin-2-yl group and an oxadiazole moiety. The oxadiazole ring is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by facilitating interactions with various biological targets.

Biochemical Activity

Enzyme Interactions

Research indicates that compounds containing oxadiazole rings, such as this compound, can interact with several enzymes. For instance, they have shown affinity for thymidylate synthase and histone deacetylases, which are crucial in DNA synthesis and chromatin remodeling processes.

Cellular Effects

The compound has been observed to influence multiple cellular pathways:

- NF-kB Pathway Modulation : It can modulate the NF-kB signaling pathway, which is vital for inflammatory responses and immune system regulation.

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli, making it a candidate for further investigation in infectious disease management .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Thymidylate synthase, histone deacetylase | |

| Antimicrobial | Active against Staphylococcus aureus | |

| Cellular Signaling | Modulation of NF-kB pathway |

Case Studies and Applications

Anticancer Properties

Several studies have explored the potential of similar oxadiazole derivatives in cancer therapy. For example, compounds with oxadiazole moieties have been reported to exhibit significant inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth . The compound's ability to interfere with cellular signaling pathways positions it as a promising candidate for anticancer drug development.

Materials Science Applications

Beyond medicinal chemistry, this compound may also find applications in materials science due to its unique electronic properties. The incorporation of oxadiazole rings in organic semiconductors has been explored for developing efficient light-emitting diodes (LEDs) and other electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Pyridinyl vs. The higher synthetic yields (94–95%) for methoxyphenyl derivatives may reflect improved reaction stability.

- Cyclohexane vs. Tetrahydro-2H-pyran : The tetrahydro-2H-pyran-4-carboxamide group (Entry 147 ) introduces an oxygen atom, likely enhancing solubility compared to the cyclohexane moiety in the target compound.

- Pyrazole Modification : The pyrazole-substituted analog (Entry from ) may exhibit better metabolic stability due to reduced susceptibility to oxidative degradation, a common issue with pyridine rings.

Q & A

Basic: What are the recommended synthetic routes for N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide?

Methodological Answer:

The synthesis typically involves multi-step protocols, such as:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions.

- Step 2: Coupling the oxadiazole moiety with a pyridinyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

- Step 3: Amidation of the cyclohexanecarboxylic acid derivative with the oxadiazole-pyridine intermediate, often employing carbodiimide coupling agents (e.g., EDCI/HOBt).

Key Considerations:

- Use of protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance oxadiazole ring stability .

Basic: How can this compound be characterized to confirm its structural integrity?

Methodological Answer:

Essential analytical techniques include:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks to distinguish pyridinyl (δ ~8.5–7.5 ppm), oxadiazole (δ ~8.0–8.2 ppm), and cyclohexane protons (δ ~1.2–2.5 ppm).

- 2D NMR (HSQC, HMBC): Confirm connectivity between oxadiazole and pyridine/cyclohexane moieties .

- X-ray Crystallography: Resolve crystal structure to validate bond angles and torsional strain in the oxadiazole ring .

- HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns and ESI ionization .

Advanced: How should researchers resolve contradictory biological activity data in enzyme inhibition assays?

Methodological Answer:

- Control Experiments: Verify assay conditions (pH, ionic strength) to rule out false positives/negatives.

- Dose-Response Curves: Calculate IC₅₀ values across multiple replicates to identify outliers.

- Structural Analog Comparison: Compare activity with analogs (e.g., 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan) to isolate substituent effects .

- Molecular Dynamics Simulations: Model ligand-enzyme interactions to identify binding pose discrepancies .

Advanced: What computational methods predict the compound’s reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites on the oxadiazole ring.

- Frontier Molecular Orbital (FMO) Analysis: Identify HOMO/LUMO distribution to anticipate sites for nucleophilic attack (e.g., oxadiazole C2 position) .

- Docking Studies: Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic routes with enhanced bioactivity .

Advanced: What challenges arise in achieving regioselective functionalization of the oxadiazole ring?

Methodological Answer:

- Steric and Electronic Factors: The pyridinyl group directs electrophiles to the less hindered C5 position of oxadiazole. Use bulky reagents (e.g., tert-butyl chloroformate) to enforce regioselectivity .

- Catalytic Systems: Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling at specific positions .

- In Situ Monitoring: Use LC-MS to track reaction progress and adjust conditions dynamically .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Substituent Variation: Modify the cyclohexane carboxamide (e.g., introduce hydroxyl or halogen groups) to enhance solubility or target affinity .

- Bioisosteric Replacement: Replace the oxadiazole with 1,3,4-thiadiazole and compare activity to assess heterocycle dependence .

- Pharmacokinetic Profiling: Measure logP, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) to prioritize derivatives .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to determine decomposition temperature (~200–250°C for oxadiazoles) .

- Photodegradation: Expose to UV light (254 nm) and monitor via HPLC for byproduct formation. Store in amber vials if photosensitive .

- Hydrolytic Stability: Incubate in buffered solutions (pH 1–9) and quantify degradation products (e.g., cyclohexanecarboxylic acid) using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.